![molecular formula C19H25NO3S B15281573 1-[(6-Ethoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B15281573.png)
1-[(6-Ethoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6-Ethoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine is an organic compound with the molecular formula C17H23NO3S It is characterized by the presence of a naphthyl group, a sulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Ethoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine typically involves the following steps:
Formation of the Naphthyl Sulfonyl Chloride: The starting material, 6-ethoxy-2-naphthol, is reacted with chlorosulfonic acid to form 6-ethoxy-2-naphthyl sulfonyl chloride.
Nucleophilic Substitution: The sulfonyl chloride is then reacted with 3,5-dimethylpiperidine in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(6-Ethoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[(6-Ethoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used to study the interactions of sulfonyl-containing compounds with biological targets.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(6-Ethoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 1-[(6-Ethoxy-2-naphthyl)sulfonyl]-1H-pyrazole
- 1-[(6-Ethoxy-2-naphthyl)sulfonyl]-1H-imidazole
- 1-[(6-Ethoxy-2-naphthyl)sulfonyl]-2-methylpiperidine
Comparison: 1-[(6-Ethoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine is unique due to the presence of the 3,5-dimethylpiperidine ring, which may confer distinct steric and electronic properties compared to other similar compounds. This uniqueness can result in different reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C19H25NO3S |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
1-(6-ethoxynaphthalen-2-yl)sulfonyl-3,5-dimethylpiperidine |
InChI |
InChI=1S/C19H25NO3S/c1-4-23-18-7-5-17-11-19(8-6-16(17)10-18)24(21,22)20-12-14(2)9-15(3)13-20/h5-8,10-11,14-15H,4,9,12-13H2,1-3H3 |
InChI Key |
DLKFCGQZASCCRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CC(CC(C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


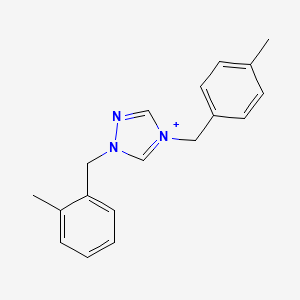
![[4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methanamine](/img/structure/B15281505.png)
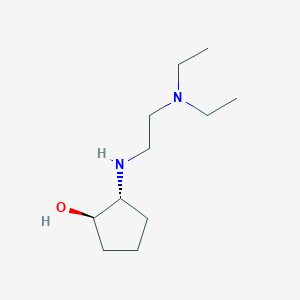
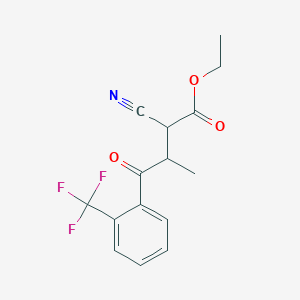
![6-(2-Chloro-5-iodophenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281536.png)
![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B15281547.png)
![3-[6-(3-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B15281554.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15281556.png)
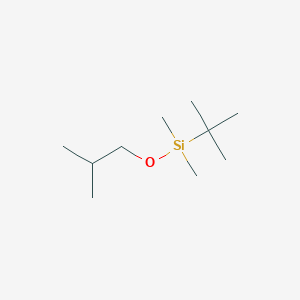
![2-(3-{[(2-Phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B15281571.png)

![N-[3-(methylsulfanyl)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl]-N'-[2-(trifluoromethoxy)phenyl]urea](/img/structure/B15281576.png)
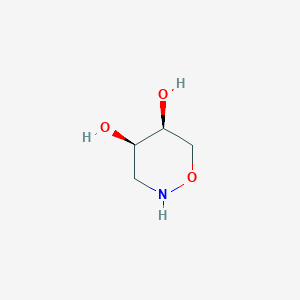
![Methyl 1-[(chloroacetyl)oxy]-12-cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate](/img/structure/B15281583.png)
